molecular formula C28H29ClN4O2S B14967400 3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14967400
M. Wt: 521.1 g/mol
InChI Key: YEWOJXFCYYWRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core substituted with a 4-chlorophenylmethyl group at position 3, a sulfanylidene (=S) moiety at position 2, and a 7-carboxamide linked to a propylamine chain bearing an N-ethyl-3-methylanilino group. Quinazolines are heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C28H29ClN4O2S

Molecular Weight

521.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C28H29ClN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-13-24-25(17-21)31-28(36)33(27(24)35)18-20-8-11-22(29)12-9-20/h4,6-13,16-17H,3,5,14-15,18H2,1-2H3,(H,30,34)(H,31,36)

InChI Key

YEWOJXFCYYWRPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound consists of four key structural components that guide its retrosynthetic analysis:

  • A 4-oxo-2-sulfanylidene-1H-quinazoline core
  • A (4-chlorophenyl)methyl substituent at position 3
  • A carboxamide group at position 7
  • A complex N-[3-(N-ethyl-3-methylanilino)propyl] side chain

These structural features necessitate a strategic approach to synthesis, focusing on the construction of the quinazoline core followed by appropriate functionalization at designated positions.

General Synthetic Approaches to Quinazoline Scaffolds

Classical Methods for Quinazoline Core Formation

Several established methods exist for constructing the basic quinazoline scaffold, which can be subsequently modified to incorporate the required functionalities:

Niementowski's Synthesis

This approach involves the reaction of 3,4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to generate 3,4-dihydro-4-oxoquinazoline:

Anthranilic acid + Formamide → 3,4-dihydro-4-oxoquinazoline

This reaction serves as a foundational method for establishing the quinazoline core structure.

Grimmel, Guinther, and Morgan's Synthesis

This procedure utilizes o-amino benzoic acids heated with an amine in the presence of phosphorous trichloride in toluene for approximately two hours, yielding 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method offers an advantage in directly introducing substituents at the 2 and 3 positions.

Isatoic Anhydride Method

Isatoic anhydride readily reacts with amines to produce dihydro-4-oxoquinazolines by refluxing with ethyl orthoformate for 1–6 hours without isolating intermediate amides. This approach provides a more direct path to the core structure with potentially higher yields.

Modern Approaches to Quinazoline Synthesis

Contemporary synthetic methods have expanded the repertoire of approaches to quinazoline derivatives:

Microwave-Assisted Synthesis

Several researchers have developed microwave irradiation methods for the synthesis of triazoloquinazolinones and benzimidazoquinazolinones by reaction of aromatic aldehydes with 5-amino-1(H)-1,2,4-triazole or 2-aminobenzimidazole and dimedone in DMF. This technique significantly reduces reaction times while maintaining high yields.

Metal-Catalyzed Approaches

Condensation of o-iodobenzaldehydes with amidine hydrochlorides under ligand-free copper-catalyzed Ullmann N-arylation conditions has been reported to afford corresponding quinazolines. These methods utilize transition metal catalysis to improve reaction efficiency and selectivity.

Specific Synthesis Routes for 2-Sulfanylidene-4-oxo-quinazoline-7-carboxamides

The synthesis of the specific target compound requires a specialized approach to introduce the sulfanylidene group at position 2, the (4-chlorophenyl)methyl group at position 3, and the carboxamide functionality at position 7.

Synthesis via Dimethyl Aminoterephthalate

A proven synthetic route begins with dimethyl aminoterephthalate as a key starting material:

Step 1: Formation of the 2-Thioxoquinazoline Intermediate

Dimethyl aminoterephthalate (compound 6 ) is reacted with phenyl isothiocyanate in refluxing pyridine to generate 3-phenyl-2-thioxoquinazoline-4-one intermediate (compound 7 ).

Step 2: N-Alkylation at Position 3

The intermediate undergoes N-alkylation with appropriate benzyl halides (in this case, 4-chlorobenzyl chloride) to produce the corresponding benzylated derivatives (compounds 8 and 9 ). This step is crucial for introducing the (4-chlorophenyl)methyl group at position 3.

Step 3: Ester Hydrolysis

Hydrolysis of the ester group yields the carboxy intermediates (compounds 10 , 11 ), which serve as precursors for the introduction of the carboxamide functionality.

Step 4: Amide Formation

The carboxy intermediates are coupled with the appropriate amine (N-[3-(N-ethyl-3-methylanilino)propyl]amine) to afford the desired carboxamide derivative. This step completes the introduction of the complex side chain required in the target compound.

Alternative Synthetic Route

An alternative pathway involves:

Step 1: Preparation of 2-Aminoterephthalic Acid

Dimethyl aminoterephthalate is hydrolyzed to 2-aminoterephthalic acid (compound 15 ).

Step 2: Selective Esterification

Selective esterification of the carboxylic acid at position 4 using trimethylchlorosilane in methanol generates monoester (compound 16 ).

Step 3: Formation of the Quinazoline Core

Compound 16 is treated with thionyl chloride to produce an acid chloride, which is then reacted with ammonium isothiocyanate to form the quinazoline intermediate (compound 17 ) through spontaneous ring closure.

Step 4: Simultaneous Alkylation and Hydrolysis

The intermediate 17 undergoes simultaneous alkylation (with 4-chlorobenzyl chloride) and hydrolysis in the presence of sodium hydroxide to yield 7-carboxyquinazolinones (compounds 2233 ).

Step 5: Final Amide Formation

The 7-carboxyquinazolinones are reacted with the appropriate amine to synthesize the corresponding 7-carboxamide analogues (compounds 3450 ). For the target compound, this would involve reaction with N-[3-(N-ethyl-3-methylanilino)propyl]amine.

Detailed Synthetic Protocol for the Target Compound

Starting Materials and Reagents

Reagent Formula Molecular Weight (g/mol) Role
Dimethyl aminoterephthalate C₁₀H₁₁NO₄ 209.20 Starting material
Phenyl isothiocyanate C₇H₅NS 135.19 Cyclization agent
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 Alkylating agent
N-[3-(N-ethyl-3-methylanilino)propyl]amine C₁₂H₂₀N₂ 192.30 Amide coupling partner
Thionyl chloride SOCl₂ 118.97 Activating agent
Sodium hydroxide NaOH 40.00 Base for hydrolysis
Pyridine C₅H₅N 79.10 Solvent and base

Step-by-Step Procedure

Synthesis of 3-Phenyl-2-thioxoquinazoline-4-one Intermediate
  • To a round-bottom flask equipped with a reflux condenser, add dimethyl aminoterephthalate (10.0 g, 47.8 mmol) and phenyl isothiocyanate (6.5 g, 48.0 mmol) in pyridine (100 mL).
  • Heat the mixture under reflux for 8 hours with stirring.
  • After cooling to room temperature, pour the reaction mixture into cold water (500 mL) with stirring.
  • Filter the precipitate, wash with water, and dry to obtain the intermediate.
N-Alkylation at Position 3
  • Dissolve the intermediate (5.0 g) in DMF (50 mL) in a round-bottom flask.
  • Add potassium carbonate (2.5 g, 18.1 mmol) and 4-chlorobenzyl chloride (3.0 g, 18.6 mmol).
  • Stir the mixture at room temperature for 12 hours.
  • Pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 × 100 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the residue by column chromatography to obtain the 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4-oxo-quinazoline-7-methyl ester.
Ester Hydrolysis
  • Dissolve the ester (3.0 g) in THF/methanol/water (3:1:1, 50 mL).
  • Add lithium hydroxide monohydrate (1.0 g, 23.8 mmol) and stir at room temperature for 4 hours.
  • Adjust the pH to 2-3 with 1N HCl.
  • Extract the mixture with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid intermediate.
Amide Formation
  • Dissolve the carboxylic acid (1.0 g) in DMF (20 mL).
  • Add HATU (1.2 g, 3.2 mmol) and DIPEA (1.1 mL, 6.3 mmol) and stir for 30 minutes.
  • Add N-[3-(N-ethyl-3-methylanilino)propyl]amine (0.8 g, 4.2 mmol) and stir for 12 hours at room temperature.
  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the residue by column chromatography to obtain the target compound.

Alternative One-Pot Method for Quinazolinone Synthesis

A more efficient approach can be employed using a one-pot synthesis method adapted from the preparation of 2-chloromethyl-4(3H)-quinazolinones:

  • To a flask containing sodium (23 mg, 1 mmol) in anhydrous methanol (5 mL), add chloroacetonitrile (0.95 mL, 15 mmol) and stir at ambient temperature for about 40 minutes under nitrogen.
  • Add a solution of appropriate o-aminobenzoic acid (5 mmol) in anhydrous methanol (25 mL).
  • Stir the reaction mixture at this temperature for about 2 hours under nitrogen.
  • Collect the precipitate by filtration, wash with methanol, water, and methanol again, then dry under vacuum to obtain the quinazolinone intermediate.
  • Further functionalize this intermediate through alkylation and amide formation as described above.

Optimization Strategies and Considerations

Key Reaction Parameters

Parameter Range Optimal Condition Impact on Yield
Temperature for cyclization 25-150°C 120-130°C Higher temperatures increase rate but may cause decomposition
Alkylation time 4-24 h 12-16 h Longer times improve conversion but may lead to over-alkylation
Base for hydrolysis NaOH, LiOH, KOH LiOH LiOH provides milder conditions with fewer side reactions
Coupling reagent EDC/HOBt, HATU, TBTU HATU HATU typically provides higher yields for hindered amines
Purification method Crystallization, column Column chromatography Higher purity obtained via column chromatography

Analytical Characterization

Spectroscopic Data for the Target Compound

Based on related compounds in the search results, the expected spectroscopic characteristics would include:

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆) : Expected chemical shifts:

  • 8.2-8.3 ppm (1H, s, quinazoline H-8)
  • 7.8-8.0 ppm (1H, d, quinazoline H-6)
  • 7.4-7.5 ppm (2H, d, 4-chlorophenyl H-2,6)
  • 7.2-7.3 ppm (2H, d, 4-chlorophenyl H-3,5)
  • 7.0-7.2 ppm (3H, m, 3-methylaniline aromatic H)
  • 5.4-5.6 ppm (2H, s, CH₂-benzyl)
  • 3.3-3.6 ppm (4H, m, NHCH₂CH₂CH₂N)
  • 2.8-3.0 ppm (2H, q, NCH₂CH₃)
  • 2.2-2.4 ppm (3H, s, aromatic-CH₃)
  • 1.8-2.0 ppm (2H, m, NHCH₂CH₂CH₂N)
  • 0.9-1.1 ppm (3H, t, NCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆) : Key expected signals:

  • 175-180 ppm (C=S)
  • 160-165 ppm (C=O, quinazoline C-4)
  • 160-165 ppm (C=O, carboxamide)
  • 145-155 ppm (quinazoline C-2, C-8a)
  • 135-140 ppm (4-chlorophenyl C-1, 3-methylaniline C-1)
  • 130-135 ppm (4-chlorophenyl C-4)
  • 45-50 ppm (CH₂-benzyl)
  • 40-45 ppm (NHCH₂CH₂CH₂N, NCH₂CH₃)
  • 20-25 ppm (aromatic-CH₃)
  • 10-15 ppm (NCH₂CH₃)
Mass Spectrometry Data

The expected molecular ion peak [M+H]⁺ would be calculated based on the molecular formula C₂₈H₂₉ClN₄O₂S, approximately 521 m/z.

Reaction Yield and Purity Analysis

Purity Assessment Methods

For pharmaceutical-grade purity, the following analytical methods are recommended:

  • HPLC: Using a C18 column with gradient elution (acetonitrile/water with 0.1% formic acid)
  • Thin-layer chromatography: Silica gel plates with ethyl acetate/hexane (7:3) as mobile phase
  • Elemental analysis: To confirm C, H, N, S content within ±0.4% of theoretical values

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist of receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Comparison

The quinazoline core distinguishes this compound from analogs with quinolines (e.g., 674092 in ), pyrazoles (), or phenothiazinium systems (). Key differences include:

  • Quinazoline vs.
  • Phenothiazinium Systems: Phenothiazinium derivatives (e.g., ) possess a sulfur and nitrogen-containing tricyclic structure, often associated with redox activity and photodynamic therapeutic applications, unlike the quinazoline-based target compound .

Substituent Effects

Aromatic Substituents
  • 4-Chlorophenylmethyl Group : Present in both the target compound and 624206 (), this group enhances lipophilicity. However, in 624206, the chlorophenyl is part of a disulfide bridge, which may confer redox sensitivity absent in the target’s stable methylene linkage .
  • Methoxy/Carboxy Groups: Compounds like 13b () and the phenothiazinium derivative () feature methoxy or carboxyphenyl groups, which improve water solubility but reduce membrane permeability compared to the target’s chlorophenylmethyl group .
Sulfur-Containing Moieties
  • Sulfanylidene (=S) : The target’s thione group may participate in tautomerism or coordinate metal ions, unlike the sulfonamide (-SO2NH2) in 13a () or the sulfanyl (-S-) in pyrazole derivatives () .
Aliphatic Chains and Amine Groups
  • Propylamine Chain with N-Ethyl-3-Methylanilino: The target’s tertiary amine side chain is structurally analogous to the pyrrolidinylpropyl group in 708559 (). Both may enhance solubility in physiological pH via protonation, but the target’s aromatic anilino group could improve π-π stacking interactions .
  • Morpholino Groups: The phenothiazinium compound () includes a morpholino ring, which increases hydrophilicity compared to the target’s ethyl-methylanilino substituent .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound Quinazoline 4-Chlorophenylmethyl, sulfanylidene, N-ethyl-3-methylanilino propylcarboxamide High lipophilicity, potential kinase inhibition
13a () Cyanoacetamide 4-Methylphenylhydrazinylidene, sulfamoylphenyl Polar sulfonamide, possible enzyme inhibition
674092 () Quinoline Phenylquinoline carboxamide, piperazine-propyl Moderate solubility, receptor binding
708559 () Acetamide 3,4-Dichlorophenyl, pyrrolidinylpropyl Lipophilic, CNS penetration
Phenothiazinium Chloride () Phenothiazinium Morpholino, carboxyphenylamino Redox-active, photodynamic applications

Table 2: Physicochemical Properties (Hypothetical Estimates*)

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL)
Target Compound ~550 4.2 0.05
13a () 357.38 2.8 1.2
674092 () ~600 5.1 0.01
708559 () ~450 3.9 0.3

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Key parameters include:

  • Catalyst selection : Palladium complexes (e.g., Pd(OAc)₂) with phosphine ligands enhance cyclization efficiency.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve nitroarene solubility and reaction homogeneity.
  • Temperature : Reactions are often conducted at 80–100°C to balance yield and side-product formation.
  • Substitution pattern : Electron-withdrawing groups on the aryl ring (e.g., 4-chlorophenyl) increase electrophilicity, aiding cyclization .
ParameterOptimization StrategyImpact on Yield
CatalystPd(OAc)₂ with Xantphos ligandIncreases by 15–20%
SolventDMF vs. THFDMF improves nitroarene activation
Temperature90°C vs. 70°CHigher temps reduce unreacted intermediates

Q. How is the structural identity of this compound verified?

Structural confirmation employs:

  • X-ray crystallography : Resolves stereochemistry and confirms the quinazoline core and sulfanylidene moiety (e.g., bond angles: C4–N1–N2 = 118.5°) .
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.3–4.7 ppm) validate substitution patterns .
  • ¹³C NMR : Carbonyl (C=O, δ 170–175 ppm) and thiocarbonyl (C=S, δ 195–200 ppm) signals confirm oxidation states .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 525.1234) .

Q. What preliminary biological screening approaches are recommended?

Initial pharmacological evaluation includes:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity .
  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental SAR data?

Discrepancies often arise from:

  • Ligand flexibility : Molecular docking may overlook conformational changes in the N-ethyl-3-methylanilino side chain during binding. Validate with molecular dynamics simulations (≥100 ns trajectories) .
  • Protonation states : The sulfanylidene group’s tautomeric forms (thione vs. thiol) affect docking scores. Use pH-adjusted DFT calculations to model dominant states .
  • Experimental validation : Cross-check with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies optimize catalytic systems for large-scale synthesis while maintaining stereochemical integrity?

Scale-up challenges include catalyst deactivation and racemization. Solutions involve:

  • Ligand engineering : Bulky ligands (e.g., Josiphos) reduce Pd leaching and improve turnover number (TON > 500) .
  • Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation) by controlling residence time .
  • In situ monitoring : Use Raman spectroscopy to track intermediates and adjust reaction parameters dynamically .

Q. What advanced techniques characterize metastable intermediates during degradation studies?

Degradation pathways (e.g., hydrolysis, oxidation) require:

  • LC-HRMS/MS : Identifies degradation products (e.g., quinazoline ring-opened species) with ppm-level mass accuracy .
  • EPR spectroscopy : Detects radical intermediates under oxidative stress (e.g., thiyl radicals from sulfanylidene groups) .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation kinetics using Arrhenius modeling .

Key Considerations for Methodological Rigor

  • Data reproducibility : Replicate synthesis and assays across ≥3 independent batches to account for variability in substituent positioning .
  • Negative controls : Include solvent-only and catalyst-free controls in biological assays to rule out false positives .
  • Crystallographic validation : Deposit X-ray data in the Cambridge Structural Database (CSD) for peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.